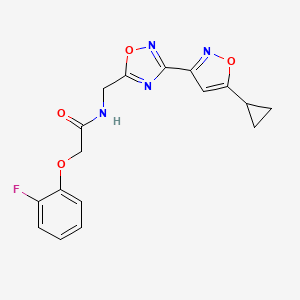

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-fluorophenoxy)acetamide

Description

Properties

IUPAC Name |

N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(2-fluorophenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN4O4/c18-11-3-1-2-4-13(11)24-9-15(23)19-8-16-20-17(22-26-16)12-7-14(25-21-12)10-5-6-10/h1-4,7,10H,5-6,8-9H2,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKUUGBULSYPIHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C3=NOC(=N3)CNC(=O)COC4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-fluorophenoxy)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a cyclopropylisoxazole moiety and a fluorophenoxy acetamide group, which are known to contribute to its biological properties. The molecular formula is , with a molecular weight of approximately 300.30 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cancer Cell Proliferation : Studies have shown that compounds with similar structures exhibit significant inhibition on the proliferation of various cancer cell lines, including leukemia and solid tumors. The oxadiazole and isoxazole rings are often implicated in these activities due to their ability to interact with cellular targets involved in cell cycle regulation and apoptosis pathways .

- Antimicrobial Activity : Some derivatives of isoxazole compounds have demonstrated antimicrobial properties, suggesting that this compound may also possess similar effects against bacterial and fungal strains .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Cancer Cell Proliferation | Significant inhibition in U937 cells | |

| Antimicrobial | Potential inhibitory effects | |

| Cytotoxicity | Low cytotoxicity in tested cell lines |

Case Studies

- Cancer Cell Lines : A study evaluated the compound's effect on U937 human myeloid leukemia cells. The results indicated a dose-dependent inhibition of cell proliferation without significant cytotoxicity at lower concentrations. This suggests that the compound may selectively target cancerous cells while sparing normal cells .

- Structure-Activity Relationship (SAR) : Research into related compounds has highlighted the importance of the cyclopropyl and fluorophenoxy groups in enhancing biological activity. Variations in these substituents have been shown to affect potency and selectivity against different cancer types .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have investigated the anticancer properties of compounds similar to N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-fluorophenoxy)acetamide. Research indicates that oxadiazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds containing the oxadiazole ring have shown promising results in inhibiting tumor growth by inducing apoptosis in cancer cells .

1.2 Anti-inflammatory Properties

Compounds with isoxazole and oxadiazole moieties are known for their anti-inflammatory effects. The incorporation of these groups into drug candidates has been linked to the modulation of inflammatory pathways, making them potential candidates for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Agricultural Applications

2.1 Herbicidal Activity

This compound has potential applications as a herbicide. The structural components of this compound suggest that it may inhibit specific biochemical pathways in plants, similar to other known herbicides like isoxaflutole. Isoxaflutole functions as a selective herbicide by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for carotenoid biosynthesis in plants .

Table 1: Comparison of Herbicidal Compounds

| Compound Name | Active Ingredient | Mechanism of Action | Target Organism |

|---|---|---|---|

| Isoxaflutole | 5-cyclopropylisoxazol-4-yl | HPPD inhibitor | Broadleaf weeds |

| N-Acetamide | This compound | Potential HPPD inhibition | Targeted weed species |

Case Studies

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal explored the synthesis and biological evaluation of oxadiazole derivatives, including compounds structurally related to this compound. The results demonstrated significant cytotoxic activity against human cancer cell lines, suggesting that further development could lead to new anticancer therapies .

Case Study 2: Herbicide Development

Research conducted on the herbicidal properties of oxadiazole derivatives highlighted their effectiveness in controlling weed populations in maize crops. The study indicated that compounds similar to N-Acetamide exhibited selective toxicity towards certain weed species while preserving crop health . This property is essential for developing sustainable agricultural practices.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related compounds from the literature, focusing on substituent variations, physicochemical properties, and synthesis

Key Observations:

Fluorophenoxy (target) vs. chlorophenoxy (11as, 11g): Fluorine’s lower polarizability and higher electronegativity may reduce metabolic oxidation compared to chlorine . Hydroxyphenoxy (11v) shows higher melting points (155–158°C) due to hydrogen bonding, contrasting with the target’s fluorophenoxy group .

Synthetic Trends: Most analogs (e.g., 11as, 11g) are synthesized via nucleophilic substitution between oxadiazole intermediates and substituted acetamide chlorides in the presence of triethylamine, followed by silica gel chromatography .

Isomer Ratios :

- NMR-determined isomer ratios (e.g., 4:1 in 11as) suggest conformational preferences in the acetamide side chain, possibly influenced by steric effects from substituents like cyclopropyl .

Biological Relevance: While biological data for the target compound are absent in the evidence, analogs like 11g and 11v demonstrate high purity (>99%) and stability, critical for protease inhibition or anti-inflammatory activity . The fluorophenoxy group in the target may enhance blood-brain barrier penetration compared to chlorophenoxy analogs .

Q & A

Basic: What are the standard synthetic routes for this compound, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with the formation of the oxadiazole and isoxazole rings. A common approach includes:

- Cyclization reactions : For example, cyclizing hydrazides with carboxylic acid derivatives under dehydrating conditions to form the 1,2,4-oxadiazole core .

- Nucleophilic substitution : Chloroacetyl chloride is reacted with amine intermediates in the presence of triethylamine as a base, followed by reflux in solvents like dioxane or DMF .

- Monitoring : Reaction progress is tracked via TLC, and products are purified via recrystallization (e.g., using pet-ether or ethanol-DMF mixtures) .

Key conditions : Temperature (20–25°C for stability), solvent polarity, and stoichiometric ratios are optimized to avoid side reactions.

Basic: Which spectroscopic and chromatographic methods are critical for structural characterization?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm proton environments and carbon frameworks, especially distinguishing fluorophenyl and cyclopropyl groups .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- FTIR Spectroscopy : Identifies functional groups like acetamide C=O stretches (~1650 cm) and oxadiazole ring vibrations .

- HPLC : Assesses purity (>95% threshold for biological assays), often using C18 columns and acetonitrile/water gradients .

Advanced: How can the synthetic route be scaled while maintaining yield and purity?

- Continuous flow reactors : Improve mixing and heat transfer for exothermic steps (e.g., cyclization) .

- Advanced purification : Use preparative HPLC or column chromatography to isolate intermediates, minimizing byproducts .

- Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy monitors real-time reaction progress, enabling rapid adjustments .

Advanced: How do structural modifications (e.g., halogen substitution) influence biological activity?

-

Structure-Activity Relationship (SAR) studies : Compare analogs with substituent variations (e.g., Cl vs. F on the phenoxy group). For example:

Substituent Biological Activity Trend Source 2-Fluorophenoxy Enhanced target binding due to electronegativity 2-Chlorophenoxy Increased lipophilicity but reduced solubility -

Computational modeling : Density Functional Theory (DFT) predicts electronic effects of cyclopropyl and fluorophenyl groups on binding affinity .

Advanced: How can researchers resolve contradictions in reported biological activity data?

- Meta-analysis : Compare datasets across studies using standardized assays (e.g., IC values in enzyme inhibition).

- Control experiments : Verify compound stability under assay conditions (e.g., pH, temperature) to rule out degradation artifacts .

- Orthogonal assays : Use SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to validate binding kinetics independently .

Advanced: What reaction pathways are plausible for functionalizing the oxadiazole core?

- Electrophilic substitution : The oxadiazole’s electron-deficient ring reacts with nucleophiles (e.g., Grignard reagents) at the 5-position .

- Cross-coupling : Suzuki-Miyaura reactions introduce aryl groups to the isoxazole moiety using Pd catalysts .

- Reductive amination : Modify the acetamide side chain to enhance bioavailability .

Basic: What in vitro models are suitable for initial bioactivity screening?

- Enzyme-based assays : Target-specific kinases or proteases linked to disease pathways (e.g., cancer or inflammation) .

- Cell viability assays : Use MTT or resazurin in cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity .

- Membrane permeability : Caco-2 cell monolayers predict intestinal absorption for drug development .

Advanced: How can researchers design degradation studies to assess compound stability?

- Forced degradation : Expose the compound to heat (40–60°C), UV light, and hydrolytic conditions (acid/base).

- Analytical monitoring : Use UPLC-MS to identify degradation products and propose degradation pathways .

- Kinetic modeling : Calculate half-life () under physiological conditions (pH 7.4, 37°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.